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5-Hydroxyuridine - 69321-95-5

5-Hydroxyuridine

Catalog Number: EVT-3193210
CAS Number: 69321-95-5
Molecular Formula: C9H12N2O7
Molecular Weight: 260.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

5-Hydroxyuridine is classified as a nucleoside, more specifically, a derivative of uridine. It is formed through the oxidation of uridine, which can occur in biological systems due to reactive oxygen species or through chemical oxidants. This modification is prevalent in various organisms, including bacteria and humans, where it may influence tRNA function and stability under oxidative conditions .

Synthesis Analysis

The synthesis of 5-Hydroxyuridine can be accomplished through several methods, one of which involves the oxidation of uridine using specific reagents. The automated solid-phase synthesis method has been employed to produce site-specifically modified oligoribonucleotides containing 5-Hydroxyuridine. This process typically utilizes phosphoramidite chemistry to incorporate the modified nucleoside into oligonucleotides.

Key Parameters:

  • Reagents: The synthesis often employs C5-hydroxy-5'-O-DMTr-2'-TBDMS-uridine phosphoramidite.
  • Conditions: The synthesis requires controlled conditions to ensure proper incorporation and stability, including temperature and pH adjustments during the reaction .
Molecular Structure Analysis

The molecular formula for 5-Hydroxyuridine is C9H12N2O7C_9H_{12}N_2O_7. Its structure includes a ribose sugar linked to a uracil base with a hydroxyl group at the 5-position of the pyrimidine ring. The presence of this hydroxyl group alters the hydrogen bonding capabilities of the nucleoside, impacting its base-pairing behavior and interaction with other nucleotides.

Structural Data:

  • Molecular Weight: Approximately 244.20 g/mol.
  • Functional Groups: Hydroxyl (-OH) group at the 5-position enhances its reactivity compared to unmodified uridine .
Chemical Reactions Analysis

5-Hydroxyuridine participates in various chemical reactions, particularly those involving RNA polymerases and reverse transcriptases. Its presence can influence base-pairing properties during RNA synthesis, leading to preferential incorporation of certain nucleotides opposite the modified base.

Key Reactions:

  • Base Pairing: During cDNA synthesis, adenine and guanine are preferentially incorporated opposite 5-Hydroxyuridine by reverse transcriptases, indicating its role in mispairing events .
  • Stability Studies: UV-melting temperature experiments have shown that the stability of base pairs involving 5-Hydroxyuridine varies, with adenine pairing being more stable than cytosine pairing .
Mechanism of Action

The mechanism by which 5-Hydroxyuridine exerts its effects primarily relates to its incorporation into RNA and subsequent impact on transcription and translation processes. The hydroxyl group at the 5-position can lead to altered hydrogen bonding patterns, potentially resulting in misincorporation during RNA synthesis.

Data Insights:

Physical and Chemical Properties Analysis

5-Hydroxyuridine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and common organic solvents.
  • Melting Point: Specific melting point data may vary but generally falls within typical ranges for nucleosides.
  • Stability: Sensitive to oxidative conditions; its stability can be compromised under extreme pH or temperature conditions .
Applications

The scientific applications of 5-Hydroxyuridine are diverse:

  • Biochemical Research: Used as a model compound to study oxidative damage in RNA and its implications for cellular function.
  • Therapeutic Studies: Investigated for potential roles in modulating RNA interactions in diseases linked to oxidative stress.
  • Synthetic Biology: Incorporated into synthetic oligonucleotides for studying RNA behavior under various conditions, aiding in the design of novel therapeutic agents .
Introduction to 5-Hydroxyuridine in RNA Modification Biology

Historical Discovery and Early Research on Modified Nucleosides

The identification of 5-hydroxyuridine (ho⁵U) emerged during the pioneering era of nucleoside biochemistry in the mid-20th century. Initial studies in the 1960s focused on characterizing "unusual" nucleosides in hydrolyzed tRNA samples. The compound was first isolated and structurally characterized in 1965 using chromatographic techniques, coinciding with the discovery of other modified bases like pseudouridine. Its presence in Escherichia coli and yeast tRNAs distinguished it from canonical uridine through altered mobility patterns in paper chromatography and ultraviolet absorption spectra [5]. Early biochemical work revealed that ho⁵U was not a direct dietary incorporation product but arose from de novo enzymatic modification of uridine residues within the tRNA chain. This positioned it among the first documented examples of posttranscriptional RNA modifications, fundamentally altering the understanding of RNA's chemical complexity beyond its template-driven sequence [1] [5].

Table 1: Key Historical Milestones in ho⁵U Research

YearDiscoveryMethodologySignificance
1965First isolation and structural identification of ho⁵UPaper chromatography, UV spectroscopyEstablished existence of hydroxylated pyrimidine modifications
1970s-80sConfirmation of ho⁵U location at tRNA wobble position (U34)RNA sequencing, nuclease digestionLinked ho⁵U to tRNA decoding function
1990sIdentification of TrhP (bacterial ho⁵U synthase)Gene knockout, metabolic labelingElucidated enzymatic basis of biosynthesis
2000sDetection of ho⁵U dynamics under stress conditionsLC-MS/MS of tRNA hydrolysatesRevealed functional plasticity beyond structural role

Fundamental Role in Posttranscriptional RNA Modifications

5-Hydroxyuridine serves as a critical intermediate in the biosynthesis of functionally complex tRNA wobble base modifications, primarily in bacteria and fungi. Its formation is catalyzed by conserved enzymes: TrhO (an O₂-dependent hydroxylase) or TrhP (a prephenate-dependent hydroxylase). These enzymes specifically target uridine-34 within the anticodon loop of specific tRNAs (e.g., tRNAᴳˡʸ, tRNAᴰᵉᵛ, tRNAᴸʸˢ), flipping the base out of the stack for modification—a mechanism elucidated through structural studies of homologous enzymes [2] [7]. The hydroxylation introduces a polar group at carbon-5, altering the electronic properties of the uracil ring. This modification alone can subtly influence base-pairing flexibility but primarily acts as a biosynthetic precursor.

In Gram-negative bacteria like E. coli, ho⁵U undergoes further enzymatic elaboration:

  • CmoB utilizes carboxy-S-adenosylmethionine (Cx-SAM) to add a carboxymethyl group, forming 5-carboxymethoxyuridine (cmo⁵U) [2].
  • CmoM can methylate cmo⁵U to yield 5-methoxycarbonylmethoxyuridine (mcmo⁵U) [2].In Gram-positive bacteria, TrmR directly methylates ho⁵U to form 5-methoxyuridine (mo⁵U) [2] [7].

Functionally, ho⁵U and its derivatives enhance decoding fidelity at the ribosome. The hydrophilic moiety at position 5 modulates the conformation and stability of the anticodon loop, facilitating non-Watson-Crick base pairing necessary for reading synonymous codons ending in G or A (e.g., GAA/GAG for glutamate). Furthermore, ho⁵U is sensitive to oxidative stress; exposure to UV-A radiation or Fenton reagents elevates its levels in E. coli rRNA and tRNA, suggesting a potential role as a redox sensor or in mitigating oxidative damage to RNA [1] [4].

Conceptual Figure: Biosynthetic Pathways and Functional Roles of ho⁵U Derivatives

Uridine-34 (in tRNA)  │  ├──[TrhO/O₂] or [TrhP/Prephenate]──► ho⁵U  │  │                             Gram-negative Bacteria  │                                      │  │                             [CmoB/Cx-SAM]──► cmo⁵U ──[CmoM/SAM]──► mcmo⁵U  │  │                             Gram-positive Bacteria  │                                      │  └──────────────────────────────[TrmR/SAM]──► mo⁵U  

Phylogenetic Distribution and Evolutionary Conservation

The occurrence of 5-hydroxyuridine demonstrates a striking phylogenetic restriction, being predominantly found in bacterial and fungal lineages with limited presence in higher eukaryotes. This distribution reflects evolutionary trajectories in tRNA modification machinery:

  • Bacteria: Ubiquitous in Gram-negative and Gram-positive species. E. coli encodes both TrhP and TrhO for ho⁵U synthesis, with redundancy likely offering metabolic flexibility under varying oxygen conditions [1] [2]. The trhP gene is essential in some pathogens, underscoring its functional importance.
  • Fungi/Yeast: Detected in Saccharomyces cerevisiae tRNAᴳˡʸ, synthesized via an ortholog of TrhO. Yeast mutants lacking ho⁵U show impaired growth under stress, linking it to translational robustness [1] [7].
  • Archaea: Generally absent; archaea utilize distinct wobble uridine modifications like 5-methyl-2-thiouridine.
  • Animals/Plants: Undetected in cytoplasmic tRNAs. Mammals lack clear TrhP/TrhO orthologs. However, mitochondrial tRNAs in some lineages may harbor analogous modifications, though ho⁵U itself remains unconfirmed [7].

Evolutionary analyses reveal that genes encoding ho⁵U synthases (TrhP/TrhO) are under purifying selection in bacteria and fungi, indicating conserved functional importance. However, they show higher evolutionary divergence rates compared to core translational machinery genes, suggesting adaptive fine-tuning to specific ecological niches. The emergence of TrhP likely preceded TrhO, with the latter evolving in aerobes to exploit molecular oxygen [1]. The absence in multicellular eukaryotes correlates with the loss of the entire cmo⁵U/mcmo⁵U pathway, potentially replaced by alternative modification systems (e.g., mcm⁵U) offering similar decoding advantages.

Table 2: Phylogenetic Distribution of ho⁵U and Key Synthetases

Domain/Groupho⁵U DetectedPrimary SynthaseDownstream DerivativesFunctional Context
Gram-negative BacteriaYesTrhP (major), TrhOcmo⁵U, mcmo⁵UtRNA wobble position; stress response
Gram-positive BacteriaYesTrhPmo⁵UtRNA wobble position
Ascomycete FungiYes (e.g., yeast)TrhO orthologLimited (minor derivatives)tRNAᴳˡʸ wobble; growth regulation
ArchaeaNo---
MetazoaNo*---
*Limited evidence in some mitochondrial tRNAs
  • References:
  • Analysis of RNA and its Modifications - PMC [1]
  • Structural basis for the selective methylation of 5-... - PMC [2]
  • STUDIES ON 5-HYDROXYURIDINE [5]
  • The Role of RNA Modifications in Translational Fidelity - PMC [7]
  • Elucidation of the substrate of tRNA-modifying enzymes... [10]
  • Compound Table:
    Compound NameSymbolContext
    5-Hydroxyuridineho⁵UCore focus of article; wobble U modification intermediate
    5-Carboxymethoxyuridinecmo⁵UDownstream derivative in Gram-negative bacteria
    5-Methoxycarbonylmethoxyuridinemcmo⁵UDownstream derivative in Gram-negative bacteria
    5-Methoxyuridinemo⁵UDownstream derivative in Gram-positive bacteria
    PseudouridineΨContrasting common modification; mentioned historically
    N6-methyladenosinem⁶AContrasting mRNA modification; mentioned in context of high-throughput methods

Properties

CAS Number

69321-95-5

Product Name

5-Hydroxyuridine

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione

Molecular Formula

C9H12N2O7

Molecular Weight

260.20 g/mol

InChI

InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)

InChI Key

QXDXBKZJFLRLCM-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O

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